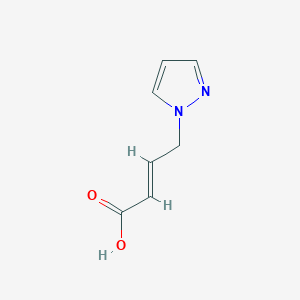

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Description

(E)-4-(1H-Pyrazol-1-yl)but-2-enoic acid (CAS: 1251453-32-3) is a pyrazole derivative characterized by a conjugated α,β-unsaturated carboxylic acid moiety and a pyrazole ring linked via an (E)-configured double bond. Its molecular weight is 152.15 g/mol, and it is reported with a purity of 98% in commercial listings . Structural analyses of such compounds often employ crystallographic refinement tools like SHELXL, a widely used program for small-molecule structure determination .

Properties

IUPAC Name |

(E)-4-pyrazol-1-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h1-4,6H,5H2,(H,10,11)/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGXPOJLPUEEU-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,5-Electrocyclization of Vinyl Diazo Compounds

The serendipitous formation of pyrazole derivatives via 1,5-electrocyclization, as reported by MDPI, offers a stereocontrolled route. Vinyl diazo intermediates, generated from allylamides under nitrosation, undergo cyclization to yield pyrazoles. For (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid, this method could involve:

-

Nitrosation of Allylurea Derivatives : Reaction of N-allylurea with nitrosating agents (e.g., NaNO₂/HCl) forms a diazo intermediate.

-

Electrocyclization : The diazo compound undergoes 1,5-electrocyclization at 0–20°C in pyridine, yielding the pyrazole core.

-

Acid Functionalization : Subsequent oxidation or hydrolysis introduces the but-2-enoic acid moiety.

Key Data :

Wittig Olefination with Pyrazole Aldehydes

The ACS Omega study demonstrates pyrazole aldehyde synthesis via IBX oxidation of pyrazolyl-methanols. Adapting this, a Wittig reaction can install the E-configured double bond:

-

Aldehyde Synthesis : Oxidation of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol (5a–d ) using 2-iodoxybenzoic acid (IBX) yields pyrazole-3-carbaldehydes (6a–d ).

-

Wittig Reaction : Treatment with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) forms the E-alkene.

-

Ester Hydrolysis : Basic hydrolysis of the ethyl ester affords the carboxylic acid.

Optimization Insights :

Cyclocondensation of Hydrazines with Diketones

Cyclocondensation, a classic pyrazole synthesis, involves hydrazines and 1,3-diketones. For the target compound:

-

Diketone Preparation : Ethyl 2,4-dioxo-4-arylbutanoates (3a–d ) are synthesized from substituted acetophenones and diethyl oxalate.

-

Hydrazine Cyclization : Reaction with phenylhydrazine forms pyrazole esters (4a–d ).

-

Side-Chain Elaboration : Reduction of the ester to alcohol (5a–d ), followed by oxidation and olefination, installs the enoic acid.

Challenges :

-

Multiple steps increase purification complexity.

-

Stereoselectivity requires careful control during olefination.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| 1,5-Electrocyclization | Nitrosation, cyclization, oxidation | 85–95 | High (E) | Moderate |

| Wittig Olefination | Aldehyde synthesis, Wittig, hydrolysis | 70–85 | High (E) | High |

| Cyclocondensation | Diketone formation, cyclization | 65–80 | Moderate | Low |

Table 1 : Performance metrics for primary synthetic routes. Data extrapolated from.

Mechanistic Considerations

Stereochemical Control in Electrocyclization

The E-configuration arises from the suprafacial/suprafacial transition state during 1,5-electrocyclization, as observed in MDPI’s study. Substituents on the diazo compound influence the transition state geometry, with electron-withdrawing groups favoring the E-isomer.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced butenoic acid derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

- Alkylation : The pyrazole is alkylated with but-2-yn-1-yl bromide in the presence of a base like potassium carbonate.

- Coupling with Propenoic Acid : Finally, coupling occurs using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

The compound has a molecular formula of CHNO and a molecular weight of approximately 190.20 g/mol.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Achieved through hydrogenation processes.

- Substitution Reactions : Particularly at the propenoic acid moiety.

Biology

The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thus exhibiting significant anti-inflammatory properties.

Anti-inflammatory Properties

Studies have demonstrated that this compound can effectively reduce inflammation in various models:

- In an animal model of arthritis, administration resulted in decreased swelling and lower levels of inflammatory markers compared to control groups.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties:

- It induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

Study on Inflammatory Models

In a controlled study involving arthritis models:

- The compound was administered to groups of mice with induced arthritis, leading to significant reductions in joint swelling and inflammatory cytokines.

Cancer Cell Line Studies

Research involving cancer cell lines revealed:

- The compound's ability to inhibit growth and induce cell death was assessed through various assays, demonstrating its potential as an anticancer agent.

Data Tables

| Application Area | Properties/Effects | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Multi-step reactions yielding complex molecules |

| Biology | Enzyme inhibition | Significant reduction in inflammatory markers |

| Medicine | Anti-inflammatory | Reduced swelling in arthritis models |

| Anticancer activity | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The butenoic acid moiety may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Comparative Analysis of (E)-4-(1H-Pyrazol-1-yl)but-2-enoic Acid and Analogues

| Compound Name | CAS | Molecular Weight (g/mol) | Purity | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | 1251453-32-3 | 152.15 | 98% | α,β-unsaturated acid, (E)-configuration | Drug intermediates, ligand design |

| 1'-Methyl-1H,1'H-3,4'-bipyrazole | 1052544-71-4 | 269.73 | 95% | Bipyrazole core, methyl substituent | Coordination chemistry, catalysis |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-quinolinol | N/A | N/A | N/A | Quinolinol-pyrazole hybrid, dimethyl groups | Metal chelation, fluorescence probes |

Key Observations:

Structural Complexity: The (E)-configured compound has the simplest structure among the three, lacking additional aromatic systems (e.g., quinolinol in Ref: 10-F313892) or bipyrazole linkages (CAS: 1052544-71-4). This simplicity may enhance its solubility and bioavailability compared to bulkier analogues . The bipyrazole derivative (CAS: 1052544-71-4) has a higher molecular weight (269.73 g/mol) due to its extended aromatic system, which could limit its utility in drug design but enhance thermal stability for catalytic applications .

Functional Groups: The α,β-unsaturated acid in this compound provides a reactive site for Michael additions or nucleophilic substitutions, making it versatile in synthetic pathways. In contrast, the quinolinol-pyrazole hybrid (Ref: 10-F313892) contains a hydroxyl group that may facilitate metal ion chelation .

Research Findings and Implications

- Stereochemical Influence: The (E)-configuration in this compound likely imposes spatial constraints that favor planar interactions with biological targets, such as enzymes or receptors. This contrasts with the three-dimensional flexibility of non-conjugated pyrazole derivatives.

- Thermodynamic Stability : The bipyrazole derivative (CAS: 1052544-71-4) may exhibit higher thermal stability due to its fused aromatic rings, a property advantageous in materials science but less critical in pharmaceuticals .

Biological Activity

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid, a compound within the broader category of pyrazole derivatives, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a pyrazole ring linked to a butenoic acid moiety, which contributes to its unique biological profile. The specific arrangement of functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.0 |

| Liver Cancer | HepG2 | 10.0 |

| Colorectal Cancer | HCT116 | 15.0 |

These findings suggest that the compound may exert its effects by targeting critical pathways involved in cancer proliferation and survival, such as inhibiting topoisomerase II and affecting EGFR signaling pathways .

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit the activity of pro-inflammatory enzymes, thereby reducing cytokine production in various models of inflammation. For instance, it has been observed to decrease levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS) .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing downstream effects.

- Receptor Modulation: It may bind to specific receptors that are crucial for cancer cell signaling and proliferation.

- Cell Cycle Arrest: Some studies suggest that it induces cell cycle arrest in cancer cells, leading to reduced cell viability and increased apoptosis .

Case Study 1: Antitumor Efficacy

In a preclinical study, this compound was administered to mice bearing xenografts of human breast cancer cells. Results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The compound demonstrated an ability to induce apoptosis in tumor cells while sparing normal tissues .

Case Study 2: Inflammatory Disease Model

In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid, and how is its structural integrity validated?

- Synthesis: The compound is typically synthesized via condensation reactions between pyrazole derivatives and activated enoic acid precursors. For example, analogous enoic acids are prepared using hydrogen peroxide to form oxirane intermediates, followed by nucleophilic additions (e.g., with thiadiazoles or amines) to generate fused heterocycles .

- Characterization: Structural validation employs elemental analysis, FT-IR (to confirm carbonyl and C=C stretches), / NMR (to verify olefin geometry and substituent positions), and mass spectrometry. X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates.

- Storage: Store in airtight containers under inert gas (N) at 2–8°C to mitigate degradation. Avoid exposure to moisture and light, which may catalyze decomposition .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -CF) on the pyrazole enhance electrophilicity at the α,β-unsaturated carbonyl, improving reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Conversely, bulky substituents (e.g., cyclopropyl) may sterically hinder binding but improve metabolic stability .

- Methodology: Comparative assays (e.g., enzyme inhibition, antiproliferative screens) paired with computational docking (e.g., AutoDock) quantify substituent effects. For example, 3,5-dicyclopropyl analogs show reduced cytotoxicity but retain antifungal activity .

Q. What experimental strategies address contradictions in reported biological data for this compound class?

- Data Harmonization: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For instance, conflicting antiproliferative results may arise from differences in MTT assay protocols (e.g., serum concentration, seeding density) .

- Multi-Omics Validation: Integrate transcriptomic or proteomic profiling to identify off-target effects. For example, HIV-1 integrase inhibitors may inadvertently modulate NF-κB pathways, confounding activity interpretations .

Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?

- Catalytic Optimization: Screen Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity in cycloadditions. For instance, ZnCl improves yield in Mannich reactions by stabilizing imine intermediates .

- By-Product Analysis: Use HPLC-MS to identify side products (e.g., dimerization via Michael addition). Adjust stoichiometry (e.g., excess pyrazole) or solvent polarity (e.g., DMF vs. THF) to suppress undesired pathways .

Methodological Recommendations

- Spectroscopic Cross-Validation : Combine - COSY and NOESY NMR to confirm stereochemistry, particularly for E/Z isomers .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify labile moieties (e.g., α,β-unsaturated carbonyl) and guide formulation strategies .

- Computational Modeling : Employ DFT (e.g., Gaussian) to predict reduction potentials (), correlating with Hammett parameters for redox-active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.